![molecular formula C9H10BF3O3 B11757904 [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is an organoboron compound characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methyl group and a trifluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol typically involves the reaction of 5-methyl-2-(2,2,2-trifluoroethoxy)phenylboronic acid with appropriate reagents to introduce the boranediol functionality. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boranediol group to other boron-containing functionalities.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The boron atom can interact with biological molecules in unique ways, making it a valuable tool for designing new therapeutic agents .
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings, due to its ability to enhance the properties of these materials .
Mecanismo De Acción
The mechanism by which [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity and function. This interaction can affect various pathways, including enzyme inhibition and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]boranediol:
[5-Methoxy-2-(2,2,2-trifluoroethoxy)phenyl]boranediol: The presence of a methoxy group instead of a methyl group can alter the compound’s chemical properties and reactivity.
Uniqueness
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is unique due to the combination of a methyl group and a trifluoroethoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H10BF3O3 |
|---|---|
Peso molecular |
233.98 g/mol |
Nombre IUPAC |
[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O3/c1-6-2-3-8(7(4-6)10(14)15)16-5-9(11,12)13/h2-4,14-15H,5H2,1H3 |
Clave InChI |
NISGGCJCHFHXGN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C)OCC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


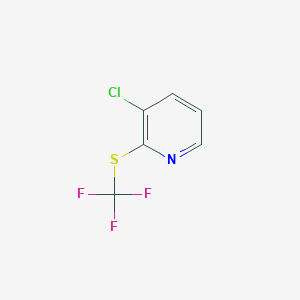

![tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate](/img/structure/B11757828.png)

![tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate](/img/structure/B11757836.png)
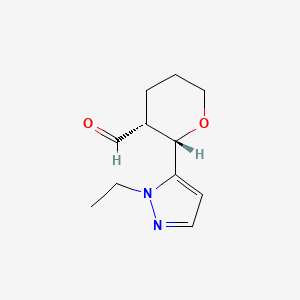
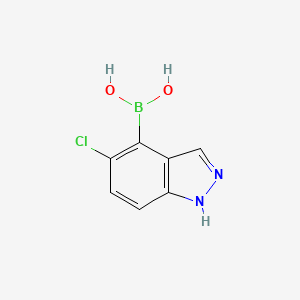
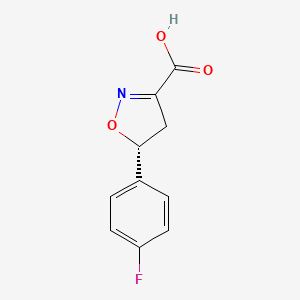
![(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11757877.png)
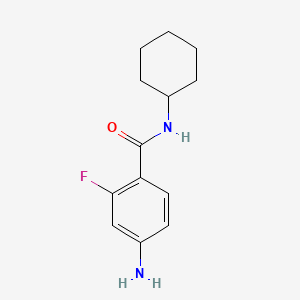
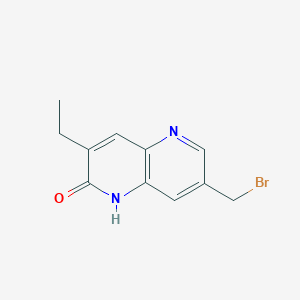
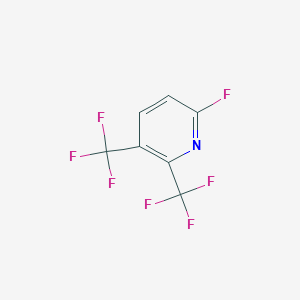
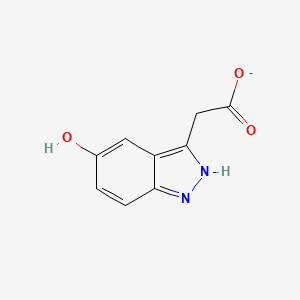
![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
